

# 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one IUPAC name and synonyms

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## Compound of Interest

Compound Name: 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one

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## 6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one**, a heterocyclic compound of interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and synonyms, and summarizes the current, albeit limited, understanding of its biological significance and physicochemical properties.

## Chemical Identity and Nomenclature

The compound with the structure **6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one** is a fused heterocyclic system containing both an isoxazole and a pyridine ring.

IUPAC Name: **6-methylisoxazolo[5,4-b]pyridin-3(2H)-one**

Synonyms:

- 6-Methylisoxazolo[5,4-b]pyridin-3-ol
- Isoxazolo[5,4-b]pyridin-3(2H)-one, 6-methyl-

Identifier	Value
CAS Number	178748-11-3
Molecular Formula	C <sub>7</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	150.13 g/mol

## Physicochemical and Spectroscopic Data

Detailed experimental data for **6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one** is not extensively available in publicly accessible literature. However, based on the analysis of structurally related compounds, the following spectroscopic characteristics can be anticipated. This information is crucial for the identification and characterization of the molecule in a laboratory setting.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- <sup>1</sup>H NMR:** The proton NMR spectrum is expected to exhibit distinct signals corresponding to the methyl group protons and the aromatic protons on the pyridine ring. The chemical shifts and coupling constants of these protons would be indicative of their specific electronic environments within the fused ring system.
- <sup>13</sup>C NMR:** The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the pyridine and isoxazole rings, and the carbonyl carbon.

**Infrared (IR) Spectroscopy:** The IR spectrum is expected to show characteristic absorption bands for the following functional groups:

- C=O (carbonyl) stretching vibration, typically in the range of 1650-1750 cm<sup>-1</sup>.
- C=N and C=C stretching vibrations from the aromatic rings.
- C-H stretching and bending vibrations for the methyl and aromatic protons.

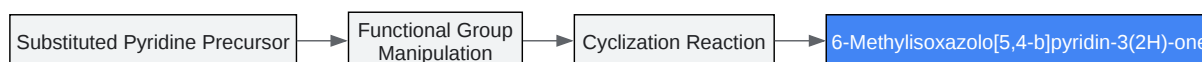
**Mass Spectrometry (MS):** Mass spectral analysis would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (150.13 g/mol). Fragmentation

patterns would likely involve the loss of small molecules such as CO and HCN, which is characteristic of similar heterocyclic systems.

## Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one** is not readily available in the surveyed literature. However, general synthetic strategies for the isoxazolo[5,4-b]pyridine scaffold often involve the construction of the isoxazole ring onto a pre-existing pyridine core or vice versa. Common methods include cyclization reactions of appropriately substituted pyridine derivatives.

One potential synthetic approach, based on related literature, could involve the following logical workflow:



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Caption: A generalized synthetic workflow for the preparation of the target compound.

## Biological Activity and Potential Applications

While specific biological data for **6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one** is limited, the broader class of isoxazolo[5,4-b]pyridine derivatives has attracted significant attention in the field of drug discovery.

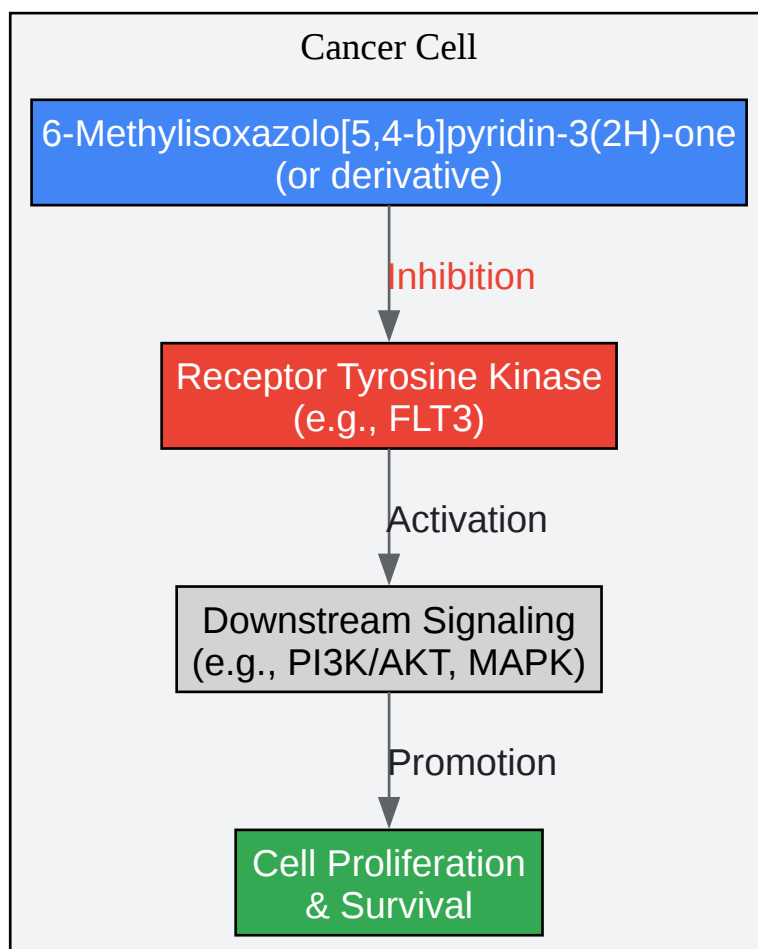
The isoxazolo[5,4-b]pyridine scaffold is considered a "privileged structure" due to its recurrence in a variety of biologically active compounds. Research on derivatives of this scaffold has revealed a range of pharmacological activities, including:

- **Antiproliferative and Anticancer Activity:** Several studies have demonstrated the potential of isoxazolo[5,4-b]pyridine derivatives to inhibit the growth of cancer cells. For instance, certain derivatives have been investigated as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.<sup>[1]</sup>

- **Antibacterial Activity:** The scaffold has also been explored for its potential in developing new antibacterial agents.

The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the nature and position of various substituents on the core ring system. The introduction of a methyl group at the 6-position, as in the title compound, can significantly influence its pharmacokinetic and pharmacodynamic properties.

The potential mechanism of action for compounds based on this scaffold can be varied. For kinase inhibitors, the molecule would typically bind to the ATP-binding site of the target kinase, thereby inhibiting its activity and downstream signaling.



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Caption: A hypothetical signaling pathway illustrating the potential inhibitory action of an isoxazolo[5,4-b]pyridine derivative on a receptor tyrosine kinase.

## Conclusion and Future Directions

**6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one** belongs to a class of heterocyclic compounds with demonstrated potential in drug discovery. While specific experimental and biological data for this particular molecule are scarce, the broader family of isoxazolo[5,4-b]pyridines represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.

Further research is warranted to fully elucidate the synthetic routes, physicochemical properties, and pharmacological profile of **6-Methylisoxazolo[5,4-b]pyridin-3(2H)-one**. Such studies would involve the development of a robust synthetic protocol, comprehensive spectroscopic characterization, and in-depth biological evaluation to determine its mechanism of action and potential therapeutic utility.

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## References

- 1. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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